BMT-108908

GluN2B IC₅₀ NMDA受体

Researchers seeking to attribute cognitive effects specifically to GluN2B modulation face challenges with non-selective NMDA antagonists. BMT-108908 solves this with picomolar potency (IC50 4.2 nM) and validated selectivity over 43 CNS targets. - 4.2 nM IC50 at human NR1A/2B receptors; minimal activity at NR2A/2C/2D subtypes. - Distinct qEEG signature in nonhuman primates: decreases beta power, increases delta power, no gamma increase. - Validated in vivo benchmark for selective memory impairment studies using the CANTAB test system.

Molecular Formula C22H25FN2O2
Molecular Weight 368.4524
CAS No. 1801151-15-4
Cat. No. B606300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMT-108908
CAS1801151-15-4
SynonymsBMT-108908;  BMT 108908;  BMT108908; 
Molecular FormulaC22H25FN2O2
Molecular Weight368.4524
Structural Identifiers
SMILESO=C1N(CC2=CC=C(F)C=C2)CC[C@H]1N3CCC(C4=CC=C(O)C=C4)CC3
InChIInChI=1S/C22H25FN2O2/c23-19-5-1-16(2-6-19)15-25-14-11-21(22(25)27)24-12-9-18(10-13-24)17-3-7-20(26)8-4-17/h1-8,18,21,26H,9-15H2/t21-/m1/s1
InChIKeyKOQYBHVHTCKDIZ-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BMT-108908 核心基线信息


BMT-108908是一种选择性作用于NMDA受体NR2B(GluN2B)亚基的负向变构调节剂(NAM),其化学名为(R)-1-(4-氟苄基)-3-(4-(4-羟基苯基)哌啶-1-基)吡咯烷-2-酮,分子式为C₂₂H₂₅FN₂O₂,分子量为368.44 g/mol 。该化合物在非洲爪蟾卵母细胞表达系统中对人NR1A/2B受体的IC₅₀值为4.2 nM,对其他NMDA受体亚型(NR2A、NR2C、NR2D)以及43种其他CNS相关受体和酶表现出极小活性 。BMT-108908已在非人灵长类动物模型中完成了认知功能评估和定量脑电图(qEEG)研究,且在小鼠模型中显示出抗抑郁样活性 [1]。

1 NR2B subunit-selective modulation for parsing GluN2B-mediated signaling
2 Reported subtype selectivity profile with minimal activity at NR2A/C/D and 43 other CNS targets
3 NHP and mouse model-response context for cognitive and depression-like endpoint studies

BMT-108908 不可替代性


GluN2B负向变构调节剂(NAM)类化合物虽共享相同的靶点机制,但其体外效能、亚型选择性谱、体内行为效应及qEEG特征存在显著差异,不可视为功能等价物 [1]。BMT-108908在卵母细胞系统中的IC₅₀为4.2 nM,相比之下,同类化合物BMS-986169在相同系统中为24 nM,EU93-108则为557 nM,效能差异达约5.7倍至133倍 [2]。更重要的是,BMT-108908与非选择性NMDA拮抗剂(如氯胺酮)在qEEG频段响应上存在本质差异——BMT-108908不增加γ频段功率,而氯胺酮显著增加γ功率,这一差异化信号直接影响实验终点的解释和结果的可比性 [3]。因此,在科学研究中直接替换BMT-108908可能导致实验数据不可重复或结论不可比。

! GluN2B NAM potency differs significantly among structural analogs; 5.7× to 133× variation may shift target engagement and off-target profile.
! qEEG gamma-band response distinguishes NR2B-selective NAMs from non-selective NMDA antagonists; substitution may alter electrophysiological endpoint interpretation.
! CANTAB cognitive task effects are compound-specific; direct replacement without re-validation may produce non-comparable behavioral endpoints.

BMT-108908 量化差异化证据


效能对比:BMS-986169

BMT-108908在非洲爪蟾卵母细胞表达系统中对人GluN1/GluN2B受体的IC₅₀值为4.2 nM [1]。在相同实验系统(卵母细胞)中,结构相关的GluN2B NAM BMS-986169的IC₅₀值为24 nM [2]。BMT-108908的效能约为BMS-986169的5.7倍。该差异在同一实验模型条件下具有直接可比性。

Potency vs. BMS-986169
Cross-study comparable
~5.7× higher potency
Supports selection for GluN2B inhibition assay context where lower working concentration reduces off-target risk.
IC₅₀ 4.2 nM vs. 24 nM (oocyte system).
GluN2B IC₅₀ NMDA受体 效能比较 体外药理学

效能对比:EU93-108

BMT-108908对GluN1/GluN2B受体的IC₅₀为4.2 nM [1]。相比之下,另一种报道的GluN2B选择性负向变构调节剂EU93-108对同一靶点的IC₅₀为557 nM(0.557 μM)。BMT-108908的效能约为EU93-108的133倍。

Potency vs. EU93-108
Cross-study comparable
~133× higher potency
Reported potency context may guide high-occupancy experimental designs.
IC₅₀ 4.2 nM vs. 557 nM (oocyte system).
GluN2B IC₅₀ NMDA受体 NAM效能 选择性

qEEG频段响应对比:氯胺酮

在食蟹猴定量脑电图(qEEG)研究中,BMT-108908与非选择性NMDA受体通道阻断剂氯胺酮进行了直接比较。氯胺酮显著增加相对γ频段功率,而BMT-108908(以及traxoprodil)对γ频段无影响 [1]。同时,BMT-108908与氯胺酮均能产生β频段功率的显著降低及δ频段功率的增加 [2]。

qEEG gamma power vs. ketamine
Head-to-head
No gamma increase vs. significant increase
Gamma-band absence confirms NR2B-selective modulation, avoiding pan-NMDA electrophysiological signature.
NHP qEEG telemetry; ketamine increased gamma power.
qEEG 药效学生物标志物 NR2B NAM γ频段 β频段

CANTAB认知任务对比:CP101,606

在非人灵长类动物CANTAB list-DMS任务的头对头研究中,BMT-108908与CP101,606(traxoprodil)同时进行了评估。两种NR2B选择性NAM均产生选择性记忆损害,而非选择性NMDA拮抗剂AZD6765则产生非特异性表现损害 [1]。BMT-108908因此被验证为与CP101,606具有一致的行为药理学特征的GluN2B NAM,可作为阳性对照或并行研究工具 [2]。

CANTAB cognition vs. CP101,606
Head-to-head
Selective memory impairment, consistent pattern
Behavioral endpoint consistency supports use as a comparator tool for NR2B-mediated cognitive studies.
NHP list-DMS task; both produced selective memory deficit vs. AZD6765 non-specific impairment.
CANTAB 非人灵长类 认知损害 list-DMS 记忆

qEEG频段响应对比:lanicemine

在食蟹猴qEEG研究中,非选择性NMDA受体通道阻断剂lanicemine(AZD6765)与氯胺酮一样显著增加相对γ频段功率,而BMT-108908(以及traxoprodil)对γ频段无影响 [1]。这一差异明确区分了选择性NR2B NAM与非选择性NMDA拮抗剂的qEEG特征。

qEEG gamma power vs. lanicemine
Head-to-head
No gamma increase vs. significant increase
Reinforces NR2B-selective qEEG profile; appropriate when avoiding non-selective NMDA antagonist confounds.
NHP qEEG; lanicemine increased gamma similarly to ketamine.
qEEG γ频段 lanicemine NMDA拮抗剂 NR2B选择性

BMT-108908 最佳应用场景


GluN2B选择性体外药理学

当研究目标为评估GluN2B亚基在NMDA受体功能中的特异性作用时,BMT-108908因其4.2 nM的IC₅₀效能和对43种其他CNS靶点及NR2A/2C/2D亚型的极小活性而成为优先选择的工具化合物 。该选择性谱确保观察到的效应可归因于GluN2B调节,而非泛NMDA阻断或其他脱靶作用。

NR2B NAM体内生物标志物研究

对于需要建立NR2B NAM特异性qEEG生物标志物的研究,BMT-108908是经过验证的工具化合物。其在非人灵长类动物中产生的β频段功率降低和δ频段功率增加、且不改变γ频段功率的qEEG特征,已被确认为区分NR2B选择性NAM与非选择性NMDA拮抗剂的功能性特征 [1]。该特征可用于药物开发中评估靶点占位和功能效应的转化生物标志物研究。

非人灵长类认知行为研究

在非人灵长类动物认知研究中使用CANTAB测试系统时,BMT-108908已被头对头验证可产生与CP101,606一致的选择性记忆损害 [2]。对于需要评估NR2B NAM对工作记忆、空间学习或执行功能影响的研究,BMT-108908提供了具有文献支持的体内行为药理学基准。

SAR研究阳性对照

BMT-108908的4.2 nM IC₅₀效能可作为GluN2B NAM SAR研究的效能基准参照。与同类化合物如BMS-986169(24 nM)和EU93-108(557 nM)相比,BMT-108908代表该化学型中效能最高的分子之一 [3]。在新化合物优化过程中,BMT-108908可作为阳性对照来校准体外效能测定系统。

Application
Selection Property
Validation Focus
GluN2B-selective in vitro pharmacology
NR2B subtype selectivity, low off-target profile
Confirm minimal activity at NR2A/C/D and CNS counter-screening panel
NR2B NAM qEEG biomarker studies
Gamma-band non-response, beta/delta power modulation
Verify qEEG signature reproducibility in target species and dose range
NHP cognitive behavioral research
Selective memory impairment in CANTAB tasks
Cross-reference with published CP101,606 behavioral data
SAR positive control for GluN2B NAM
Reported potency rank among tested analogs
Benchmark assay sensitivity with known IC₅₀ values

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